molecular formula C11H10BrNO2S B15056887 2-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrrole

2-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrrole

Cat. No.: B15056887
M. Wt: 300.17 g/mol
InChI Key: IOALTEZQPPSGOL-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrrole is an organic compound with a unique structure that combines a bromophenyl group and a methylsulfonyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrrole typically involves the reaction of 4-bromobenzaldehyde with methylsulfonylacetone in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate and solvents such as dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrrole exerts its effects depends on its interaction with molecular targets. For example, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-1H-pyrrole: Lacks the methylsulfonyl group, which may affect its reactivity and applications.

    3-(Methylsulfonyl)-1H-pyrrole:

Uniqueness

2-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrrole is unique due to the presence of both the bromophenyl and methylsulfonyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C11H10BrNO2S

Molecular Weight

300.17 g/mol

IUPAC Name

2-(4-bromophenyl)-3-methylsulfonyl-1H-pyrrole

InChI

InChI=1S/C11H10BrNO2S/c1-16(14,15)10-6-7-13-11(10)8-2-4-9(12)5-3-8/h2-7,13H,1H3

InChI Key

IOALTEZQPPSGOL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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